![molecular formula C13H18N2 B582515 1-苄基-1,6-二氮杂螺[3.4]辛烷 CAS No. 1363381-74-1](/img/structure/B582515.png)

1-苄基-1,6-二氮杂螺[3.4]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

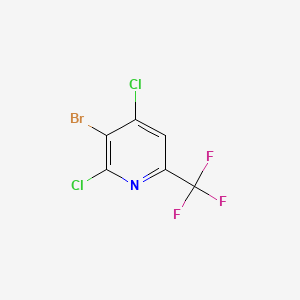

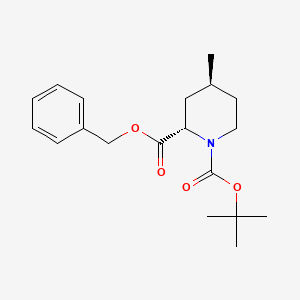

1-Benzyl-1,6-diazaspiro[3.4]octane is a chemical compound with the molecular formula C13H18N2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,6-diazaspiro[3.4]octane consists of a benzyl group attached to a diazaspiro[3.4]octane core . The molecular weight of this compound is 202.3 .Physical And Chemical Properties Analysis

1-Benzyl-1,6-diazaspiro[3.4]octane is a solid substance at room temperature .科学研究应用

腐蚀抑制和材料保护

螺环丙烷衍生物对HCl中轻钢保护的抑制性能已研究了1-苄基-1,6-二氮杂螺[3.4]辛烷衍生物在酸性环境中的腐蚀抑制性能。两种化合物,2-MPOD和3-MPOD,在1.0 M HCl中对轻钢腐蚀表现出有效的抑制作用。它们在钢表面的吸附与物理和化学过程相关,并遵循Langmuir等温模型。量子力学计算表明,芳香环中的π电子和甲氧基团中的孤对电子对吸附过程有重要贡献,从而增强了腐蚀抑制 (Chafiq et al., 2020)。

新螺环丙烷衍生物的合成及其在酸性介质中对轻钢腐蚀抑制性能的评价

进一步研究螺环丙烷衍生物,包括与1-苄基-1,6-二氮杂螺[3.4]辛烷相关的化合物,揭示了它们作为环境友好型腐蚀抑制剂的潜力。两种衍生物,BMP和BMNP,在盐酸溶液中对轻钢腐蚀表现出高抑制效率。BMNP中的硝基团的存在增加了其腐蚀抑制倾向。BMP和BMNP均被表征为混合型抑制剂,并且它们在钢表面的吸附符合Langmuir等温 (Chafiq et al., 2020)。

抗惊厥性能

3-(4-取代苄基)-1,3-二氮杂螺[4.4]壬烷-2,4-二酮作为新型潜在抗惊厥剂的结构-性能关系探讨了与1-苄基-1,6-二氮杂螺[3.4]辛烷结构相关的3-(4-取代苄基)-1,3-二氮杂螺[4.4]壬烷-2,4-二酮的结构和性质关系,以探索其作为抗惊厥剂的潜力。实验和理论方法被用于表征这些化合物并理解它们的结构-活性关系。这些发现为设计新的螺环咪唑衍生物作为潜在抗惊厥剂提供了见解,并增进了对它们的结构-活性关系的理解 (Lazić等,2017)。

疟疾治疗研究

识别和描述一种新型对人类疟原虫疟疾多阶段活性的二氮杂螺[3.4]辛烷化学系列一种类似于1-苄基-1,6-二氮杂螺[3.4]辛烷的新型二氮杂螺[3.4]辛烷系列表现出对人类疟原虫疟疾多阶段的活性。这一系列是从高通量筛选活动中鉴定出来的,并显示出低纳摩尔级的无性血阶段活性,以及强大的配子灭活特性。这些发现强调了这种化学系列在疟疾治疗中的潜力 (Le Manach et al., 2021)。

安全和危害

The safety information available indicates that 1-Benzyl-1,6-diazaspiro[3.4]octane may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

1-benzyl-1,7-diazaspiro[3.4]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-7-13(15)6-8-14-11-13/h1-5,14H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFOGWYVURWQFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CCN2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257821 |

Source

|

| Record name | 1,6-Diazaspiro[3.4]octane, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1363381-74-1 |

Source

|

| Record name | 1,6-Diazaspiro[3.4]octane, 1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Diazaspiro[3.4]octane, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B582438.png)

![3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B582442.png)

![6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B582450.png)

![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)